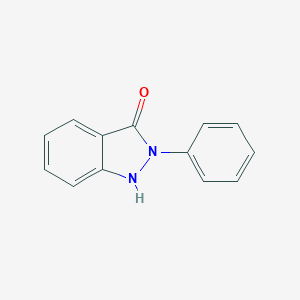

2-phenyl-1H-indazol-3-one

Descripción general

Descripción

2-phenyl-1H-indazol-3-one is a heterocyclic organic compound with the molecular formula C13H10N2O. This compound is part of the indazolinone family, which is characterized by a fused ring system containing both nitrogen and oxygen atoms

Métodos De Preparación

The synthesis of 2-phenyl-1H-indazol-3-one typically involves the cyclization of appropriate precursors. One common method includes heating ortho-carboxyphenylhydrazine hydrochloride with hydrochloric acid, followed by neutralization with sodium carbonate . The reaction is then allowed to proceed, and the product is isolated by filtration and washing with cold water. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

Substitution Reactions

The indazole scaffold undergoes regioselective substitution at the C3 position due to its electrophilic aromatic character. Key reactions include:

Nucleophilic Aromatic Substitution (SNAr)

-

Reagents/Conditions : K₂CO₃, DMF, 80–100°C

-

Outcomes :

Mechanistic studies indicate that the carbonyl group at C3 enhances electrophilicity, enabling nucleophilic attack via a Meisenheimer complex intermediate .

Electrophilic Substitution

-

Halogenation : Bromination at C5 using NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo-2-phenyl-1H-indazol-3-one (92% yield) .

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at C6 (68% yield) .

Functionalization via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable C–H bond functionalization:

Suzuki–Miyaura Coupling

-

Conditions : PdCl₂(dppf)₂, Cs₂CO₃, 1,4-dioxane/H₂O (1:1), 90°C

-

Scope : Boronic acids with electron-donating groups (e.g., 4-methoxyphenyl) couple regioselectively at C5:

Direct C3–H Alkenylation

-

Catalyst : Pd(OAc)₂, phenanthroline ligand

-

Substrates : Acrylates or styrenes yield 3-alkenylated derivatives (60–82% yield) .

Reduction of the Carbonyl Group

-

Reagents : NaBH₄/EtOH reduces the 3-keto group to a hydroxyl group, forming 2-phenyl-1,2-dihydro-3H-indazol-3-ol (89% yield) .

-

Catalytic Hydrogenation : H₂/Pd-C in EtOAc saturates the indazole ring, producing tetrahydroindazole derivatives (76% yield) .

Oxidation

-

Reagents : KMnO₄ in acidic media oxidizes the indazole ring to quinazolinone derivatives (58% yield) .

Tautomerism and Ring-Opening Reactions

-

Tautomer Equilibrium : 2-Phenyl-1H-indazol-3-one exists in equilibrium with its 2H-indazole tautomer, influencing reactivity in basic media .

-

Acid-Mediated Ring-Opening : HCl/EtOH cleaves the indazole ring to form 2-aminobenzophenone derivatives (63% yield) .

Biological Activity-Driven Modifications

Structural modifications enhance pharmacological properties:

-

Acylation : Chloroacetic anhydride reacts with the NH group to form N-acetylated derivatives (e.g., 3-acetamido-2-phenyl-1H-indazole, 81% yield) with improved anticancer activity .

-

Mannich Reaction : Introduces aminoalkyl groups at C3, yielding analogs with anti-inflammatory IC₅₀ values ≤ 5 µM .

Key Mechanistic Insights

-

Electronic Effects : The phenyl group at C2 stabilizes the indazole core via resonance, directing substitutions to C3 and C5 .

-

Catalytic Systems : Copper and palladium catalysts dominate cross-coupling reactions, with ligand choice (e.g., dppf) critically affecting yields .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity, while PEG-300 improves green synthesis outcomes .

Aplicaciones Científicas De Investigación

Chemical Applications

Organic Synthesis

2-Phenyl-1H-indazol-3-one serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules and can act as a catalyst in various chemical reactions. The compound's structure allows for diverse reactions typical of indazole derivatives, facilitating the synthesis of derivatives with enhanced biological activity or altered pharmacological properties.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| C-H Activation | Direct aryl C-H amination to form indazoles |

| Coupling Reactions | Suzuki-Miyaura coupling with aryl halides |

| Cyclization | Formation of cyclic compounds from linear precursors |

Biological Applications

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent. Studies indicate that it inhibits various cancer cell lines, making it a candidate for further development in cancer therapeutics. The compound's mechanism involves interaction with specific molecular targets, potentially acting as an enzyme inhibitor or modulator .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against fungal strains such as Candida albicans. Certain derivatives have shown significant efficacy, suggesting the potential for developing new antifungal agents .

Table 2: Biological Activity of this compound Derivatives

| Activity Type | Test Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Anticandidal | C. albicans | 3.807 mM |

| Anticandidal | C. glabrata | 15.227 mM |

| Anticancer | Various cancer lines | IC50 values ranging from 40.5 nM to 642.1 nM |

Medicinal Chemistry

Drug Development

The compound is actively researched for its pharmacological potential in drug development. Its structural features enable modifications that can enhance therapeutic efficacy and reduce side effects. Ongoing studies focus on optimizing its structure to improve binding affinity to biological targets .

Industrial Applications

Petrochemical Additive

In industrial settings, this compound is used as an additive in petrochemical processes and the production of various industrial chemicals. Its stability and reactivity make it suitable for enhancing product performance in chemical manufacturing.

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several indazole derivatives, including this compound, on human cancer cell lines. Results demonstrated that specific modifications to the indazole structure significantly increased anticancer activity, with some derivatives showing IC50 values below 100 nM against resistant cancer cells .

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, derivatives of this compound were synthesized and tested against multiple Candida species. The findings indicated that certain substitutions led to enhanced activity against both susceptible and resistant strains, highlighting the compound's potential in treating fungal infections .

Mecanismo De Acción

The mechanism of action of 2-phenyl-1H-indazol-3-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

2-phenyl-1H-indazol-3-one can be compared with other similar compounds, such as:

2-Phenylindazolin-3-one: Another indazolinone derivative with similar structural features.

5-Imidazolinone derivatives: These compounds share a similar heterocyclic ring system and have been studied for their pharmacological properties.

The uniqueness of this compound lies in its specific structural configuration and the presence of the phenyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Phenyl-1H-indazol-3-one is a compound that has garnered attention for its diverse biological activities, including anticancer , antimicrobial , and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring. Its structure can be represented as follows:

This compound's unique structure contributes to its interactions with various biological targets, leading to its notable pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have demonstrated its effectiveness against different cancer cell lines:

- In vitro Studies : A study reported that derivatives of this compound showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from to . Specifically, compound 2f inhibited cell proliferation in breast cancer cells (4T1), promoting apoptosis through the upregulation of cleaved caspase-3 and Bax while downregulating Bcl-2.

- Mechanism of Action : The anticancer effects are associated with increased levels of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to enhanced apoptosis in cancer cells . Additionally, the compound has been shown to reduce migration and invasion in cancer cells by modulating matrix metalloproteinases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Antifungal Activity : It has been found effective against various fungal strains, including Candida albicans and Candida glabrata. In a comparative study, certain derivatives demonstrated superior antifungal activity compared to established antifungal agents like miconazole .

- Antiprotozoal Activity : The compound has shown promising results against protozoan pathogens such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure–activity relationship (SAR) analysis indicated that electron-withdrawing groups on the phenyl ring significantly enhance antiprotozoal activity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies:

- COX Inhibition : Some derivatives exhibited selective inhibition of COX-2, an enzyme implicated in inflammatory processes. This suggests a potential role in treating inflammatory diseases .

Case Studies and Research Findings

Several case studies have contributed to the understanding of the biological activity of this compound:

Propiedades

IUPAC Name |

2-phenyl-1H-indazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-13-11-8-4-5-9-12(11)14-15(13)10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNJFZDGHGYAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328536 | |

| Record name | 3-Indazolinone, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17049-65-9 | |

| Record name | 3-Indazolinone, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Indazolinone, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.